6-AMINO-5-[6-(4-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Overview
Description
The compound 6-AMINO-5-[6-(4-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile compound for chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the amino and methoxyphenyl groups. Common reagents used in these reactions include amines, methoxybenzene derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.
Industry
In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique structure allows for the creation of products with specific properties and functions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Understanding these interactions can provide insights into its biological effects and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 5-(methylamino)-2-phenyl-1,3-oxazol-4-yl(triphenyl)phosphonium chloride
- 5-amino-1-(2-methylphenyl)-1H-pyrazol-4-yl(4-bromophenyl)methanone
- 5-dimethylamino-2-methyl-oxazol-4-yl-triphenyl-phosphonium perchlorate
Uniqueness
Compared to similar compounds, 6-AMINO-5-[6-(4-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural complexity
Properties
IUPAC Name |
5-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)-6-(4-methoxyphenyl)-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O5/c1-24-14(20)11(16(26)22-18(24)28)10-12-15(25(2)19(29)23-17(12)27)21-13(10)8-4-6-9(30-3)7-5-8/h4-7,21H,20H2,1-3H3,(H,22,26,28)(H,23,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHIJHIWKUVEBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C2=C(NC3=C2C(=O)NC(=O)N3C)C4=CC=C(C=C4)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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